N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide
Description
N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a methoxyphenyl group
Properties
Molecular Formula |
C21H24N6O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C21H24N6O3/c1-14(28)23-16-11-22-27(12-16)17-7-8-26(13-17)21(29)20-10-19(24-25(20)2)15-5-4-6-18(9-15)30-3/h4-6,9-12,17H,7-8,13H2,1-3H3,(H,23,28) |
InChI Key |
DYLGQVNHRBRYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole ring with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative .
Scientific Research Applications
N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Benzothiazole Derivatives: Exhibited antibacterial, antifungal, and anticancer activities.
Uniqueness
N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
